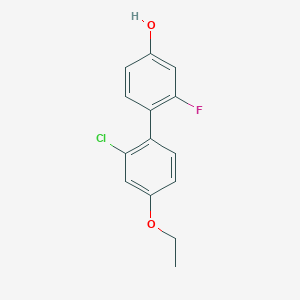
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% (3F4TFMPP) is a phenolic compound that has been identified as having a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including synthesis, biochemical, and physiological studies.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has also been used as a reagent in the synthesis of other compounds, such as 3-fluoro-4-(3-trifluoromethylphenyl)phenol. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a catalyst in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% is not fully understood, but it is believed to be related to its ability to act as a proton donor and acceptor. It has been suggested that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can interact with proteins and enzymes in the cell to modulate their activity. Additionally, it has been proposed that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can form hydrogen bonds with other molecules, which may play a role in its action.
Biochemical and Physiological Effects
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of proteins involved in the regulation of gene expression. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to induce cell death in certain types of cancer cells and to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages in laboratory experiments. It is a relatively low-cost and readily available compound, and it is relatively stable in solution. Additionally, it is water-soluble and can be used in a variety of different experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used in the synthesis of new compounds, or it could be further studied to better understand its mechanism of action. Additionally, it could be used in the development of new drugs or therapeutic agents. It could also be used in the development of new diagnostic tools or imaging techniques. Finally, it could be used to study the effects of environmental pollutants on human health.
Métodos De Síntesis
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized using a two-step process. First, 3-chloro-4-(3-trifluoromethoxyphenyl)phenol is reacted with aqueous sodium hydroxide to form the corresponding phenolate anion. This anion is then reacted with a solution of potassium fluoride and anhydrous acetic acid to form 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-12-7-9(18)4-5-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGLZEJNOUXZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684516 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261487-11-9 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374933.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)


